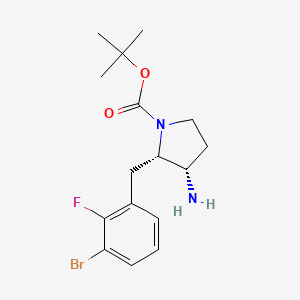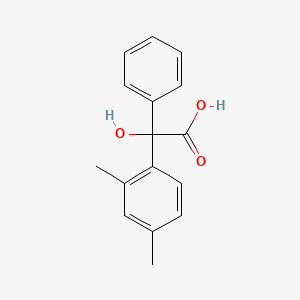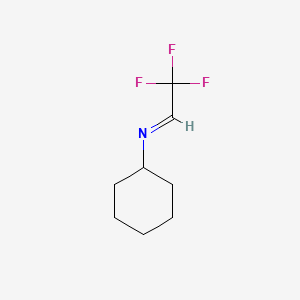
1,18-Difluorooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,18-Difluorooctadecane is an organic compound with the molecular formula C18H36F2 It belongs to the class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds This compound is a long-chain alkane with fluorine atoms substituted at the first and eighteenth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,18-Difluorooctadecane can be synthesized through several methods. One common approach involves the fluorination of octadecane. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial-scale fluorination processes often employ specialized equipment to handle the reactive and potentially hazardous fluorinating agents safely.
Análisis De Reacciones Químicas
Types of Reactions
1,18-Difluorooctadecane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluorinated compound.
Major Products
Substitution: Products include various substituted alkanes depending on the nucleophile used.
Oxidation: Products include fluorinated alcohols, aldehydes, or carboxylic acids.
Reduction: The major product is octadecane, with the fluorine atoms removed.
Aplicaciones Científicas De Investigación
1,18-Difluorooctadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on the physical and chemical properties of long-chain alkanes.
Biology: Fluorinated compounds are often used in biological studies to investigate membrane interactions and protein-lipid interactions.
Medicine: Fluorinated alkanes can serve as precursors for the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the development of specialty materials, such as lubricants and surfactants, due to its unique properties imparted by fluorination.
Mecanismo De Acción
The mechanism by which 1,18-difluorooctadecane exerts its effects is primarily related to the presence of the fluorine atoms. Fluorine is highly electronegative, which influences the electron distribution in the molecule. This can affect the compound’s reactivity, stability, and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors differently than their non-fluorinated counterparts, potentially leading to unique biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 1,16-Difluorohexadecane
- 1,14-Difluorotetradecane
- 1,12-Difluorododecane
Comparison
1,18-Difluorooctadecane is unique due to its longer carbon chain compared to similar compounds like 1,16-difluorohexadecane and 1,14-difluorotetradecane. The length of the carbon chain can influence the compound’s physical properties, such as melting and boiling points, as well as its solubility in various solvents. Additionally, the position of the fluorine atoms can affect the compound’s reactivity and interactions with other molecules.
Propiedades
Número CAS |
408-43-5 |
|---|---|
Fórmula molecular |
C18H36F2 |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
1,18-difluorooctadecane |
InChI |
InChI=1S/C18H36F2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-18H2 |
Clave InChI |
RZANIBRTDLBGEK-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCF)CCCCCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)

![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)











